Butyl 3-(pyridin-4-YL)prop-2-enoate

Description

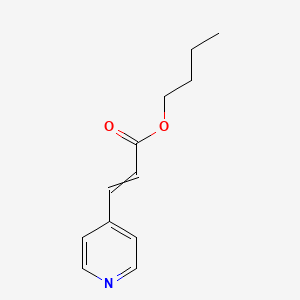

Butyl 3-(pyridin-4-YL)prop-2-enoate is an acrylate ester derivative characterized by a pyridin-4-yl substituent at the β-position of the α,β-unsaturated ester. This structural motif confers unique electronic and steric properties, distinguishing it from simpler acrylates.

Properties

CAS No. |

62230-14-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

butyl 3-pyridin-4-ylprop-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-2-3-10-15-12(14)5-4-11-6-8-13-9-7-11/h4-9H,2-3,10H2,1H3 |

InChI Key |

VHYJJIUGXPLUEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(pyridin-4-yl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a butyl acrylate in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(pyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 3-(pyridin-4-yl)prop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive ester group

Mechanism of Action

The mechanism of action of butyl 3-(pyridin-4-yl)prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and function .

Comparison with Similar Compounds

Butyl Acrylate (Butyl Prop-2-Enoate)

Butyl acrylate (CAS 141-32-2), a widely used industrial monomer, shares the core α,β-unsaturated ester structure but lacks the pyridine substituent. Key distinctions include:

- Applications: Butyl acrylate is primarily used in adhesives, coatings, and elastomers due to its polymerizable vinyl group . In contrast, the pyridine moiety in Butyl 3-(pyridin-4-YL)prop-2-enoate may enable applications in coordination chemistry or bioactive molecule synthesis.

Fluorinated Acrylate Esters

Perfluorinated acrylates, such as 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate (CAS 68227-99-6), feature fluorinated alkyl chains that confer exceptional chemical and thermal resistance. Comparisons include:

- Thermal Stability: Fluorinated acrylates exhibit decomposition temperatures exceeding 250°C, whereas this compound, with its aromatic pyridine group, may decompose at lower temperatures (~150–200°C) due to reduced bond dissociation energies in the ester linkage .

- Surface Activity: Fluorinated derivatives are used in surfactants and anti-fouling coatings, while the pyridine-containing analog could serve as a ligand or catalyst in organometallic reactions .

Pyridine-Containing Acrylates

Hypothetical analogs, such as methyl 3-(pyridin-2-YL)prop-2-enoate, highlight the role of pyridine substitution patterns:

- Biological Activity : Pyridine-containing acrylates are explored as prodrugs or enzyme inhibitors, leveraging the nitrogen atom for target binding.

Research Findings and Data

Table 1: Comparative Properties of Selected Acrylates

*Data for this compound are estimated based on structural analogs.

Structural and Crystallographic Analysis

The SHELX software suite is widely employed for small-molecule crystallography, including acrylate derivatives. The pyridine ring’s orientation relative to the acrylate group could influence packing efficiency and intermolecular interactions, such as π-π stacking or hydrogen bonding with the pyridinic nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.